molecular formula C9H19ClO3S B13638828 6-Isopropoxyhexane-1-sulfonyl chloride

6-Isopropoxyhexane-1-sulfonyl chloride

Cat. No.: B13638828
M. Wt: 242.76 g/mol
InChI Key: YSXBOYCGKKOIND-UHFFFAOYSA-N
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Description

6-Isopropoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group (SO2Cl) attached to a hexane chain with an isopropoxy substituent. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isopropoxyhexane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 6-isopropoxyhexane. This process typically uses reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale chlorosulfonation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxyhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Isopropoxyhexane-1-sulfonyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-isopropoxyhexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropoxyhexane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and the properties of the resulting products. This makes it a versatile intermediate for synthesizing a variety of sulfonyl-containing compounds .

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

6-propan-2-yloxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-9(2)13-7-5-3-4-6-8-14(10,11)12/h9H,3-8H2,1-2H3

InChI Key

YSXBOYCGKKOIND-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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